Cas no 22960-94-7 ((4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone)

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
- (4-chlorophenyl)-(5-methoxy-2,3-dimethylindol-1-yl)methanone
- SCHEMBL1101913
- 1-(4-chlorobenzoyl)-5-methoxy-2,3-dimethylindole
- DA-31946
- 1-(4-Chlorobenzoyl)-5-methoxy-2,3-dimethyl-1H-indole
- 22960-94-7
- Methanone, (4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)-
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- インチ: InChI=1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3
- InChIKey: SNVREIRUTHXNKB-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 313.08708
- どういたいしつりょう: 313.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
じっけんとくせい
- PSA: 31.23
(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146467-1g |
(4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone |
22960-94-7 | 95% | 1g |
$574 | 2021-08-05 | |
Alichem | A199008240-1g |
(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone |
22960-94-7 | 95% | 1g |
$490.05 | 2023-09-02 | |
Chemenu | CM146467-1g |
(4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone |
22960-94-7 | 95% | 1g |
$574 | 2024-07-28 |
(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. Book reviews
(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanoneに関する追加情報
Compound CAS No 22960-94-7: (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
The compound CAS No 22960-94-7, also known as (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. Researchers have been actively exploring its potential in fields such as drug discovery, material science, and analytical chemistry.
Structural Analysis and Synthesis
The molecular structure of (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is characterized by a methanone group bridging a 4-chlorophenyl moiety and a 5-methoxy-substituted indole ring. The indole ring is further substituted with two methyl groups at the 2 and 3 positions, which introduces steric hindrance and potentially influences the compound's reactivity and solubility. The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation or related methods, to assemble the complex structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of similar compounds, which could be adapted for this molecule.
Biological Activity and Applications
Emerging research highlights the potential of CAS No 22960-94-7 as a bioactive molecule. Studies have shown that it exhibits moderate to strong inhibitory effects on certain enzymes, making it a candidate for drug development. For instance, preliminary assays indicate its ability to modulate kinase activity, which is crucial in pathways associated with cancer and inflammatory diseases. Additionally, the compound's indole core is known to interact with various receptors, suggesting its potential as a lead compound in receptor-targeted therapies.
Chemical Properties and Stability
From a chemical standpoint, (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone demonstrates good stability under standard laboratory conditions. Its aromaticity and conjugated system contribute to its resistance to oxidative degradation. However, exposure to strong acids or bases may lead to structural modifications. Recent studies have also explored its solubility profiles in different solvents, which are critical for formulation development in pharmaceutical applications.
Toxicological Considerations
Preliminary toxicological evaluations suggest that CAS No 22960-94-7 has a relatively low acute toxicity profile. However, chronic exposure studies are still needed to fully assess its safety profile. Regulatory agencies require comprehensive toxicokinetic data before this compound can be considered for therapeutic use.
Future Directions and Research Opportunities
The future of (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yll)methanone lies in further exploration of its biological activities and optimization for specific applications. Collaborative efforts between chemists and biologists could unlock new insights into its mechanism of action and therapeutic potential. Moreover, advancements in computational chemistry could aid in predicting the compound's behavior in complex biological systems.
In conclusion, CAS No 22960
22960-94-7 ((4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone) 関連製品
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